

# phenmedipham-ethyl molecular properties and chemical structure

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## Compound of Interest

Compound Name: *Phenmedipham-ethyl*

Cat. No.: *B082942*

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An In-depth Technical Guide to the Molecular Properties and Chemical Structure of **Phenmedipham-ethyl**

## Introduction

**Phenmedipham-ethyl** is a selective post-emergence herbicide belonging to the carbanilate chemical class. It is primarily used to control broadleaf weeds in various crops. This technical guide provides a comprehensive overview of the molecular properties and chemical structure of **phenmedipham-ethyl**, intended for researchers, scientists, and professionals in drug development and agrochemical research.

## Molecular and Physicochemical Properties

The fundamental molecular and physicochemical properties of **phenmedipham-ethyl** are summarized in the table below. These properties are crucial for understanding its behavior in biological and environmental systems.

Property	Value	Reference
Molecular Formula	C <sub>17</sub> H <sub>18</sub> N <sub>2</sub> O <sub>4</sub>	[1][2]
Molecular Weight	314.34 g/mol	[2][3]
Monoisotopic Mass	314.12665 Da	[1]
Melting Point	110-113 °C	[4]
Boiling Point	405.5 °C at 760 mmHg	[4]
Density	1.274 g/cm <sup>3</sup>	[4]
Solubility	Slightly soluble in DMSO, Methanol, and Chloroform.	[3][4]

## Chemical Structure and Identification

The chemical structure of **phenmedipham-ethyl** is characterized by two carbamate groups. Its systematic and standardized identifiers are essential for unambiguous identification in research and regulatory contexts.

- IUPAC Name: [3-(ethoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate[1][2]
- CAS Number: 13684-44-1[2][3]
- SMILES: CCOC(=O)NC1=CC(=CC=C1)OC(=O)NC2=CC=CC(=C2)C[1][2][3]
- InChI: InChI=1S/C17H18N2O4/c1-3-22-16(20)18-14-8-5-9-15(11-14)23-17(21)19-13-7-4-6-12(2)10-13/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21)[1][2]
- InChIKey: MVEFZZKZBYQFPP-UHFFFAOYSA-N[1][3][4]

## Chemical Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of **phenmedipham-ethyl**.

Caption: 2D chemical structure of **phenmedipham-ethyl**.

## Experimental Protocols

Detailed experimental protocols for the determination of the specific physicochemical properties of **phenmedipham-ethyl** are not extensively available in public literature. However, standard analytical methodologies are employed for the characterization of such compounds.

- **Purity and Identity:** The purity of **phenmedipham-ethyl** is typically assessed using High-Performance Liquid Chromatography (HPLC), often with UV detection.[3] The identity of the compound is confirmed by techniques such as Proton Nuclear Magnetic Resonance (<sup>1</sup>H-NMR) spectroscopy and mass spectrometry, which provide detailed information about the molecular structure and mass.[3]
- **Melting Point:** The melting point is determined using a capillary melting point apparatus, where the temperature range over which the solid transitions to a liquid is observed.
- **Boiling Point:** The boiling point at a specific pressure is measured using distillation techniques. For compounds that may decompose at their atmospheric boiling point, vacuum distillation is employed to determine the boiling point at reduced pressure.
- **Solubility:** Solubility is experimentally determined by adding a known amount of the solute to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is then measured, often by spectroscopic or chromatographic methods.

## Mechanism of Action

**Phenmedipham-ethyl** acts as a photosynthetic inhibitor. Specifically, it targets Photosystem II (PSII) in plants, thereby disrupting the electron transport chain and inhibiting carbon dioxide fixation.[3] This mode of action is characteristic of many carbamate herbicides.

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